molecular formula C13H10ClN3O3 B2422435 N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 866049-30-1

N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No. B2422435
M. Wt: 291.69
InChI Key: LOPJUGLPZHUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide” is a complex organic molecule. It contains a nitro group (-NO2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom), all attached to a central benzenecarboximidamide structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Compounds: Studies have focused on the synthesis and characterization of various organic compounds and their potential applications. For instance, the synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, a promising intermediate for Clopidrogel synthesis, an antiplatelet drug, involved molecular interactions such as C—H⋯O and Cl⋯O contacts (Li, Xu, & Zhang, 2012). Additionally, the synthesis, characterization, and antimicrobial activities of organotin(IV) complexes of Schiff bases with ONO-type donor atoms have been explored (Yenişehirli et al., 2010).

Chemical Reactions and Metabolism

  • Chemical Reactions and Mechanisms: Research includes the investigation of chemical reactions such as the N-oxidation of 4-chloroaniline by prostaglandin synthase, leading to the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene (Golly & Hlavica, 1985). Additionally, pathways of nitrosobenzene reduction by thiols in alcoholic media have been studied, revealing insights into the formation of azoxybenzenes and anilines from reactions with 4-chloronitrosobenzene and benzenethiol (Montanari, Paradisi, & Scorrano, 1999).

Potential Therapeutic Applications

  • Drug Development and Therapeutics: Compounds similar to N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide have been investigated for therapeutic applications. For example, the synthesis and study of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine have shown potential as a drug candidate against SARS-CoV-2 (Kumar & Choudhary, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

N'-(3-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-10-4-2-5-11(8-10)15-13(16-18)9-3-1-6-12(7-9)17(19)20/h1-8,18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPJUGLPZHUWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=CC=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

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